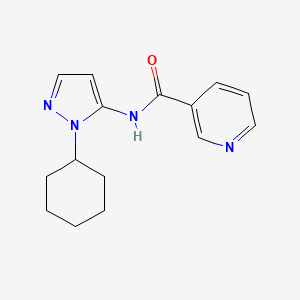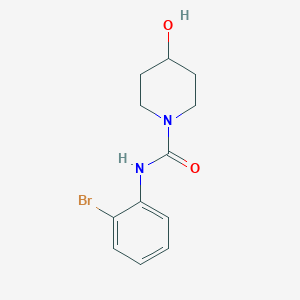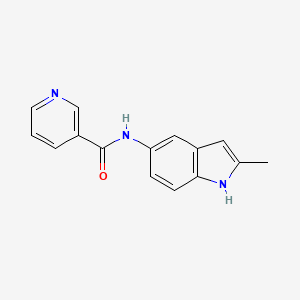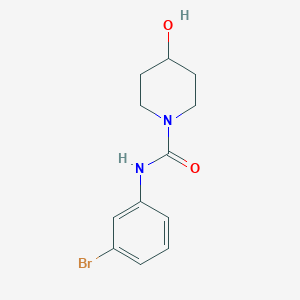![molecular formula C14H19NO B7511562 N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic effects. MMBC belongs to the cyclohexylphenols class of synthetic cannabinoids and has been shown to exhibit high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
MMBC exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. The CB1 receptor is predominantly expressed in the brain and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor, on the other hand, is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MMBC has been shown to modulate various biochemical and physiological processes in the body. The compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, MMBC has been shown to increase the levels of endogenous cannabinoids such as anandamide, which is involved in pain regulation.
Avantages Et Limitations Des Expériences En Laboratoire
MMBC has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors. The compound is also relatively stable and can be easily synthesized in large quantities. However, MMBC has several limitations, including its potential for abuse and the lack of standardized protocols for its use in laboratory experiments.
Orientations Futures
There are several future directions for research on MMBC. One area of interest is the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to elucidate the precise mechanisms of action of MMBC and its potential therapeutic applications in various disease conditions. Finally, there is a need for standardized protocols for the use of MMBC in laboratory experiments to ensure reproducibility and reliability of results.
In conclusion, MMBC is a synthetic cannabinoid with significant potential for therapeutic applications. The compound has been shown to exhibit potent analgesic and anxiolytic effects and modulate various biochemical and physiological processes in the body. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Méthodes De Synthèse
MMBC can be synthesized through a multistep process involving the reaction of cyclobutanone with 4-methylbenzylamine in the presence of an acid catalyst. The resulting intermediate is then subjected to N-methylation using a suitable reagent such as methyl iodide or dimethyl sulfate. The final product is purified using standard chromatographic techniques.
Applications De Recherche Scientifique
MMBC has been extensively studied for its potential therapeutic effects in various disease conditions, including pain, anxiety, and inflammation. The compound has been shown to exhibit potent analgesic effects in animal models of neuropathic and inflammatory pain. Additionally, MMBC has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-12(9-7-11)10-15(2)14(16)13-4-3-5-13/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTZSPFSZHXKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)

![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)



![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)


